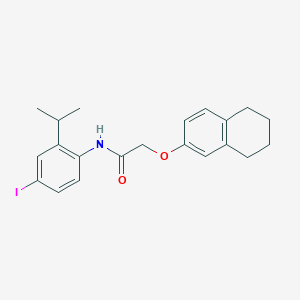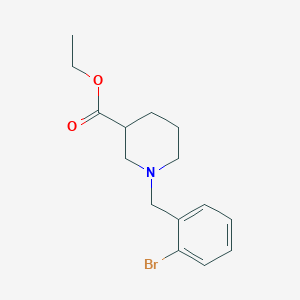![molecular formula C17H26N2 B5056193 2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5056193.png)
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine, commonly known as DM-1, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DM-1 belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of DM-1 is not fully understood. However, it has been proposed that DM-1 exerts its biological activity by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase. DM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. DM-1 has also been shown to decrease the expression of pro-inflammatory cytokines and chemokines in immune cells. In addition, DM-1 has been shown to increase the expression of neurotrophic factors in brain cells.
Vorteile Und Einschränkungen Für Laborexperimente
DM-1 has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DM-1 is also stable under normal laboratory conditions. However, DM-1 has some limitations for lab experiments. It is highly toxic and must be handled with care. DM-1 is also expensive, which may limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for the study of DM-1. One area of research is the development of new synthetic methods for DM-1 that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of DM-1 in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. Finally, the development of new analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, DM-1 is a synthetic compound that has shown promise in the treatment of various diseases. Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral activities, make it a valuable tool for scientific research. Despite its potential therapeutic applications, further studies are needed to fully understand the mechanism of action of DM-1 and its potential side effects. The development of new synthetic methods and analogs of DM-1 may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
DM-1 is synthesized through a multistep process that involves the reaction of 2,5-dimethylbenzylamine with 1,4-dibromobutane to form the intermediate 2-(2,5-dimethylbenzyl)-1,4-butanediamine. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the pyrrolopyrazine ring system. The final step involves the reduction of the pyrrolopyrazine ring with sodium borohydride to form DM-1.
Wissenschaftliche Forschungsanwendungen
DM-1 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. DM-1 has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit the growth of human immunodeficiency virus (HIV) and hepatitis C virus (HCV). DM-1 has been studied for its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-13-6-7-14(2)16(11-13)12-19-10-9-18-8-4-5-17(18)15(19)3/h6-7,11,15,17H,4-5,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQZJYWNJRYUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5056116.png)

![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)


![1-benzoyl-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B5056159.png)
![2,2'-[({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)imino]diethanol](/img/structure/B5056172.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![1-(3-isoxazolylcarbonyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine trifluoroacetate](/img/structure/B5056207.png)
![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)